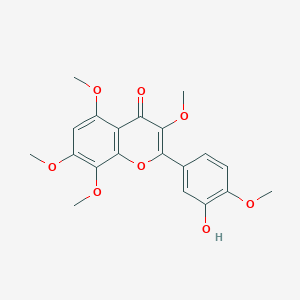
Kaempferol 3-O-(6''-O-acetil)glucósido-7-O-ramnósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is a flavonoid glycoside, a type of phenolic compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of kaempferol, a well-studied flavonoid, and is characterized by the presence of acetylglucoside and rhamnoside sugar moieties attached to the kaempferol backbone.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule to study glycosylation reactions and the synthesis of complex flavonoid derivatives.
Biology: It is investigated for its role in plant metabolism and its interactions with other biomolecules.
Medicine: The compound exhibits promising pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. It is being explored as a potential therapeutic agent for various diseases.
Industry: Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is used in the development of nutraceuticals and functional foods due to its health benefits.
Mecanismo De Acción
- Antioxidative and Anti-inflammatory Effects :
- Apoptosis Induction :
- The kaempferol derivative 3-O-b-isorhamninoside (isolated from Rhamnus alaternus L. leaves) induces apoptosis in human lymphoblastoid cells through the extrinsic apoptotic pathway .
- Inactivation of NLRP3 Inflammasome :
- Kaempferol affects multiple pathways:
Mode of Action
Biochemical Pathways
Pharmacokinetics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylglucoside and rhamnoside. The process can be carried out using various glycosyl donors and catalysts under controlled conditions. For instance, the use of acetyl-protected glucosyl donors in the presence of a Lewis acid catalyst can facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside may involve the extraction and purification of the compound from natural sources, such as plants rich in kaempferol derivatives. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound. Additionally, biotechnological approaches, including the use of engineered microorganisms, can be employed to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside. These derivatives can exhibit different biological activities and properties compared to the parent compound.
Comparación Con Compuestos Similares
Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside can be compared with other similar flavonoid glycosides, such as:
Kaempferol 3-O-rhamnoside: Lacks the acetylglucoside moiety, which may affect its solubility and biological activity.
Quercetin 3-O-glucoside: Contains a different flavonoid backbone (quercetin) and may exhibit different pharmacological properties.
Isorhamnetin 3-O-glucoside: Similar structure but with a methoxy group on the flavonoid backbone, which can influence its activity and metabolism.
The uniqueness of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside lies in its specific glycosylation pattern, which can affect its solubility, stability, and biological activity compared to other flavonoid glycosides.
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLPJSOUAYAGD-DYJXLLAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











